Benzoate Ionophore I
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Description
Benzoate Ionophore I, also known as N,N′,N″,N″′,N″″,N″″′-Hexakisdecyl [dibenzo [klm,z (aa) (ab)]-1,5,9,16,20,24-hexaazacyclotriacontane-1,5,9,16,20,24-hexayl]hexaacetamide, is a compound with the empirical formula C100H184N12O6 . It is part of the Selectophore™ product line . Ionophores are chemical species that reversibly bind ions . Many ionophores are lipid-soluble entities that transport ions across the cell membrane .
Synthesis Analysis
The synthesis of ionophore-based sensors like this compound is a topic of interest in analytical chemistry . Ion-selective electrodes (ISEs) are extensively used for the analysis of cations and anions in environmental, industrial, and clinical samples . The development of ion-selective sensors began more than 100 years ago .Molecular Structure Analysis
The molecular weight of this compound is 1650.61 . Its structure includes a hydrophilic center and a hydrophobic portion that interacts with the membrane . Ions are bound to the hydrophilic center and form an ionophore-ion complex .Mechanism of Action
Ionophores increase the ion permeability of the cell membrane . They act by specifically binding ions and carrying them through cell membranes . Ionophores catalyze ion transport across hydrophobic membranes, such as liquid polymeric membranes or lipid bilayers found in living cells or synthetic vesicles .
Properties
IUPAC Name |
N-decyl-2-[3,11,18,22,26-pentakis[2-(decylamino)-2-oxoethyl]-3,7,11,18,22,26-hexazatricyclo[26.2.2.213,16]tetratriaconta-1(31),13,15,28(32),29,33-hexaen-7-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C100H184N12O6/c1-7-13-19-25-31-37-43-49-67-101-95(113)85-107-73-55-77-109(87-97(115)103-69-51-45-39-33-27-21-15-9-3)81-91-59-63-93(64-60-91)83-111(89-99(117)105-71-53-47-41-35-29-23-17-11-5)79-57-75-108(86-96(114)102-68-50-44-38-32-26-20-14-8-2)76-58-80-112(90-100(118)106-72-54-48-42-36-30-24-18-12-6)84-94-65-61-92(62-66-94)82-110(78-56-74-107)88-98(116)104-70-52-46-40-34-28-22-16-10-4/h59-66H,7-58,67-90H2,1-6H3,(H,101,113)(H,102,114)(H,103,115)(H,104,116)(H,105,117)(H,106,118) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWPXUIFCNZAMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCNC(=O)CN1CCCN(CC2=CC=C(CN(CCCN(CCCN(CC3=CC=C(CN(CCC1)CC(=O)NCCCCCCCCCC)C=C3)CC(=O)NCCCCCCCCCC)CC(=O)NCCCCCCCCCC)CC(=O)NCCCCCCCCCC)C=C2)CC(=O)NCCCCCCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C100H184N12O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746763 |
Source
|
Record name | 2,2',2'',2''',2'''',2'''''-[3,7,11,18,22,26-Hexaazatricyclo[26.2.2.2~13,16~]tetratriaconta-1(30),13,15,28,31,33-hexaene-3,7,11,18,22,26-hexayl]hexakis(N-decylacetamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1650.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
227092-22-0 |
Source
|
Record name | 2,2',2'',2''',2'''',2'''''-[3,7,11,18,22,26-Hexaazatricyclo[26.2.2.2~13,16~]tetratriaconta-1(30),13,15,28,31,33-hexaene-3,7,11,18,22,26-hexayl]hexakis(N-decylacetamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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